2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
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Overview
Description
2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide typically involves the reaction of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, dichloromethane, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The triazine ring structure allows for strong binding interactions with nucleophilic sites on proteins and other biomolecules, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine
- 2,4,6-Tris(ethylamino)-1,3,5-triazine
- 2,4-Diamino-6-ethylamino-1,3,5-triazine
Uniqueness
2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is unique due to the presence of the sulfanylacetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C9H16N6OS |
---|---|
Molecular Weight |
256.33g/mol |
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C9H16N6OS/c1-3-11-7-13-8(12-4-2)15-9(14-7)17-5-6(10)16/h3-5H2,1-2H3,(H2,10,16)(H2,11,12,13,14,15) |
InChI Key |
BQSLQLZCZGEBHD-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)N)NCC |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)N)NCC |
Origin of Product |
United States |
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